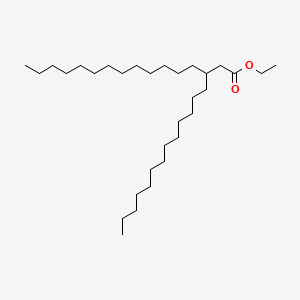

3-Tridecylhexadecanoic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 3-tridecylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-30(29-31(32)33-6-3)28-26-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLPDFQRHJREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Increasing Precursor Supply:

The primary precursors for FAEE biosynthesis are fatty acyl-CoAs and ethanol (B145695). Genetic engineering efforts have targeted the overexpression of key enzymes in both fatty acid and ethanol biosynthesis pathways.

Fatty Acyl-CoA Pool Enhancement:

Overexpression of Fatty Acid Synthase (FAS): Increasing the levels of the FAS complex, which is responsible for the elongation of the fatty acid chain, can lead to higher titers of fatty acids.

Disruption of β-oxidation: Deleting genes involved in the degradation of fatty acids, such as acyl-CoA oxidase (POX1 in yeast), prevents the breakdown of the desired products and intermediates, thereby increasing the available pool of fatty acyl-CoAs.

Enhancing Ethanol Availability:

In organisms that naturally produce ethanol, such as Saccharomyces cerevisiae, pathways can be modulated to increase its production.

In non-native producers like Escherichia coli, heterologous ethanol production pathways, for example from Zymomonas mobilis, have been introduced.

Expression of Efficient Esterification Enzymes:

The final step in FAEE production is the esterification of a fatty acyl-CoA with ethanol (B145695). This reaction is catalyzed by a wax ester synthase (WS) or an acyl-CoA:alcohol O-acyltransferase.

Heterologous Expression of Wax Ester Synthases: A variety of wax ester synthases from different organisms have been expressed in microbial hosts. A key enzyme often used is the wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter baylyi ADP1, which has a broad substrate range. The choice of synthase can influence the profile of FAEEs produced.

Elimination of Competing Pathways:

Chemical Synthesis Pathways for Research and Derivatization

The chemical synthesis of 3-tridecylhexadecanoic acid ethyl ester involves the formation of an ester bond between 3-tridecylhexadecanoic acid and ethanol (B145695). Several established esterification methods can be adapted for this purpose, each with its own set of advantages and challenges, particularly concerning the sterically hindered nature of the branched-chain carboxylic acid.

Esterification Strategies and Reaction Optimization

Fischer-Speier Esterification: This is a classic and widely used method for ester synthesis, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, often by azeotropic distillation. organic-chemistry.org For a sterically hindered acid like 3-tridecylhexadecanoic acid, the reaction may require prolonged heating and a higher catalyst loading to achieve a good yield. organic-chemistry.org

Optimization of Fischer-Speier Esterification: Key parameters for optimization include:

Catalyst: While H₂SO₄ is common, other Lewis acids like zirconium salts have been shown to be efficient for the esterification of long-chain fatty acids. libretexts.org

Reaction Time and Temperature: Longer reaction times and elevated temperatures are generally necessary for sterically hindered substrates.

Reactant Ratio: Using a large excess of ethanol can help to shift the equilibrium towards the formation of the ethyl ester.

Steglich Esterification: For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a milder alternative. organic-chemistry.orgnih.gov This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification at room temperature. organic-chemistry.orgnih.gov This method is particularly suitable for sterically demanding acids and alcohols. organic-chemistry.org A recent study on the Steglich esterification of juglone (B1673114) with long-chain fatty acids demonstrated that the use of a Lewis acid co-catalyst, such as CeCl₃·7H₂O, can significantly improve yields. scielo.br

Mitsunobu Reaction: This reaction offers another mild alternative for the synthesis of esters, proceeding via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter. It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). While highly effective for a range of alcohols and carboxylic acids, the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts can complicate purification.

Table 1: Comparison of Chemical Esterification Methods for Long-Chain Fatty Acids

| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | H₂SO₄, TsOH | Reflux in excess alcohol | Inexpensive reagents, scalable. masterorganicchemistry.comcerritos.edu | Harsh conditions, potential for side reactions, equilibrium limited. masterorganicchemistry.com |

| Steglich Esterification | DCC/DMAP | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgnih.gov | Stoichiometric byproducts, cost of reagents. organic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | 0 °C to room temperature, aprotic solvent | Mild conditions, stereospecific (inversion). | Stoichiometric byproducts, purification challenges. |

Stereoselective Synthesis Approaches for Chiral Centers in Long-Chain Esters

The 3-tridecylhexadecanoic acid molecule possesses a chiral center at the C-3 position. The synthesis of a single enantiomer of its ethyl ester requires stereoselective methods.

Chiral Resolution: A racemic mixture of 3-tridecylhexadecanoic acid can be synthesized and then resolved into its individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. wikipedia.orglibretexts.org The diastereomers, having different physical properties, can then be separated by crystallization, followed by the removal of the resolving agent to yield the enantiomerically pure acid, which can then be esterified. wikipedia.orglibretexts.org

Asymmetric Synthesis using Chiral Auxiliaries: A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com For instance, a chiral auxiliary could be attached to a precursor of 3-tridecylhexadecanoic acid to control the stereoselective introduction of the tridecyl group at the C-3 position. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched acid.

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can directly facilitate the enantioselective synthesis of β-branched carboxylic acids is an active area of research. While specific catalysts for 3-tridecylhexadecanoic acid are not documented, methods for the stereoselective synthesis of other chiral esters have been reported, which could potentially be adapted. rsc.orgnih.gov

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign. jddhs.comnih.gov These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids (e.g., CO₂) or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Catalyst Selection: Employing heterogeneous catalysts that can be easily recovered and reused is preferable to homogeneous catalysts that are often difficult to separate from the reaction mixture. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Reactions like the Fischer esterification can have high atom economy if the water byproduct is the only waste.

Energy Efficiency: Utilizing milder reaction conditions, such as those offered by Steglich esterification or biocatalysis, can reduce energy consumption. organic-chemistry.orgnih.govmdpi.com Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage. researchgate.net

Biocatalytic Synthesis Approaches

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. mdpi.comnih.govmdpi.com

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) can catalyze the formation of esters through either esterification (from a carboxylic acid and an alcohol) or transesterification (from an existing ester and an alcohol). nih.gov For the synthesis of this compound, lipase-catalyzed esterification of the corresponding acid with ethanol would be the direct approach.

The reaction is typically carried out in an organic solvent to minimize the water activity, which favors the synthetic reaction over hydrolysis. mdpi.com However, for sterically hindered substrates like 3-tridecylhexadecanoic acid, the reaction rate may be slow.

Factors influencing lipase-catalyzed esterification:

Enzyme Source: Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas fluorescens, Thermomyces lanuginosus) exhibit different specificities and stabilities, and screening for the optimal lipase (B570770) is crucial. mdpi.comnih.gov

Solvent: The choice of organic solvent can significantly affect enzyme activity and stability.

Water Activity: A small amount of water is essential for lipase activity, but excess water will promote the reverse hydrolytic reaction.

Substrate Concentration: High concentrations of either the acid or the alcohol can sometimes lead to enzyme inhibition. nih.gov

Table 2: Examples of Lipase-Catalyzed Synthesis of Long-Chain Esters

| Lipase Source | Substrates | Solvent | Conversion/Yield | Reference |

| Candida antarctica Lipase B (Novozym 435) | Fructose and Oleic Acid | 2-methyl-2-butanol | 96% | mdpi.com |

| Pseudomonas fluorescens Lipase | Butyl acid and various alcohols | Heptane | >95% | mdpi.com |

| Rhizomucor miehei Lipase | Glycerol and Capric Acid | n-heptane | - | researchgate.net |

Enzyme Immobilization Techniques for Enhanced Production

Common Immobilization Techniques:

Adsorption: This is a simple and gentle method where the enzyme is physically adsorbed onto the surface of a carrier, such as a hydrophobic resin. mdpi.com

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and the support material, which prevents enzyme leaching. google.com

Entrapment: The enzyme is physically confined within the pores of a polymeric gel or matrix.

Cross-Linking: Enzymes are cross-linked to each other to form aggregates, often in combination with a carrier.

The choice of immobilization method and carrier material depends on the specific enzyme, the reaction conditions, and the desired properties of the immobilized biocatalyst. For the production of specialty esters like this compound, the use of robust immobilized lipases could enable continuous production processes with high efficiency and product purity.

Derivatization Strategies for Structure-Activity Relationship (SAR) Probing

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry and chemical biology, enabling a thorough exploration of its structure-activity relationship (SAR). For a molecule like this compound, which possesses a distinct lipophilic character conferred by its long alkyl chains and a reactive ester functional group, derivatization strategies can be logically categorized into modifications of the ester linkage, alterations of the alkyl chains, and the introduction of reporter groups. These modifications allow researchers to probe the structural features crucial for its biological activity, metabolic stability, and cellular interactions.

Modifications of the Ester Linkage and its Impact on Reactivity

The ethyl ester linkage in this compound is a key functional group that is susceptible to hydrolysis by esterases present in biological systems, yielding the corresponding carboxylic acid and ethanol. nih.gov This metabolic vulnerability can be both a desired feature for a prodrug strategy or a limitation if sustained activity of the ester form is required. To investigate the role of this linkage and to modulate the compound's reactivity and stability, several modifications can be synthesized.

One common strategy is to replace the ester linkage with more stable bioisosteres, such as amides, ethers, or thioethers. The synthesis of an amide analog, for instance, would involve the reaction of the corresponding 3-tridecylhexadecanoic acid with ethylamine. Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond. nih.gov This increased stability can lead to a longer biological half-life, allowing for a more sustained effect.

Ether linkages, being even more stable, can be introduced to create analogs with significantly reduced susceptibility to enzymatic cleavage. nih.govnih.gov The synthesis of an ether analog would be more complex, potentially starting from a 3-tridecylhexadecanol and an ethyl halide. Conversely, introducing a thioester linkage, by reacting 3-tridecylhexadecanoyl-CoA with ethanethiol, could alter the electronic properties and reactivity of the carbonyl group, potentially influencing its interaction with biological targets.

The impact of these modifications on the reactivity of the parent compound is summarized in the table below.

| Modification | Resulting Linkage | Synthetic Precursors | Expected Impact on Reactivity/Stability |

| Ester Hydrolysis | Carboxylic Acid + Alcohol | This compound, Water, Esterase | Increased polarity, potential for different biological targets |

| Amidation | Amide | 3-Tridecylhexadecanoic Acid, Ethylamine | Increased stability against hydrolysis compared to ester |

| Etherification | Ether | 3-Tridecylhexadecanol, Ethyl Halide | Significantly increased stability against hydrolysis |

| Thioesterification | Thioester | 3-Tridecylhexadecanoyl-CoA, Ethanethiol | Altered carbonyl reactivity, potentially different biological interactions |

This table presents hypothetical derivatization strategies for this compound based on established chemical principles for modifying fatty acid esters.

Rational Alterations to the Alkyl Chains and their Structural Consequences

Systematic alterations can include varying the length of the alkyl chains, introducing branching, or incorporating unsaturation. For example, synthesizing a series of analogs with varying α-alkyl chain lengths (e.g., from C10 to C16) would allow for the investigation of the optimal chain length for a specific biological effect. Studies on other long-chain fatty acids have shown that both increasing and decreasing chain length can significantly impact biological activity. nih.gov

Introducing branching, such as iso or anteiso methyl groups, can disrupt the packing of the alkyl chains, leading to changes in membrane fluidity if the molecule integrates into a lipid bilayer. mdpi.comresearchgate.net For instance, branched-chain fatty acids have been shown to possess unique biological activities, including anticancer properties, which are sensitive to the position and size of the branching group. nih.gov The synthesis of a branched analog could involve using a branched alkyl halide in the initial steps of the synthesis of the parent fatty acid.

The introduction of double bonds (unsaturation) into one or both alkyl chains would create kinks in their structure, further influencing their packing and interaction with biological membranes. arxiv.org The position and stereochemistry (cis or trans) of the double bond are critical determinants of the resulting molecular shape and can dramatically alter biological function.

| Alkyl Chain Modification | Example Analog | Potential Synthetic Approach | Expected Structural and Functional Consequences |

| Chain Length Variation | 3-Decylhexadecanoic Acid Ethyl Ester | Utilize a shorter or longer alkyl halide in the synthesis | Alters lipophilicity, membrane partitioning, and binding affinity |

| Branching | 3-(12-Methyltridecyl)hexadecanoic Acid Ethyl Ester | Employ a branched alkyl halide starting material | Disrupts chain packing, alters membrane fluidity, may introduce specific interactions |

| Unsaturation | 3-Tridecyl-cis-9-hexadecenoic Acid Ethyl Ester | Use an unsaturated fatty acid starting material | Introduces kinks in the chain, affects molecular shape and membrane interactions |

This table provides hypothetical examples of alkyl chain modifications for this compound and their predicted consequences based on known principles of lipid biochemistry.

Biological Activities and Molecular Mechanisms of 3 Tridecylhexadecanoic Acid Ethyl Ester

Interactions with Cellular Components and Model Membranes

The interaction of lipophilic molecules with cellular membranes is a critical determinant of their biological activity. While no direct studies on 3-Tridecylhexadecanoic Acid Ethyl Ester are available, the behavior of other long-chain fatty acid esters provides a framework for potential interactions.

Modulation of Lipid Bilayer Structure and Membrane Dynamics

Long-chain fatty acid esters can insert themselves into the phospholipid bilayer of cell membranes, leading to alterations in membrane structure and dynamics. The insertion of such molecules can affect the packing of lipid chains, which in turn influences the thermodynamic parameters of the membrane. For instance, studies on other fatty acid esters have shown that they can cause a decrease in the phase transition temperature of lipid bilayers, indicating a fluidizing effect due to their insertion among phospholipid molecules. This destabilization of lipid-lipid interactions can make the gel-to-fluid phase transition less endothermic and cooperative.

The extent of this interaction can depend on the specific structure of both the ester and the lipids in the bilayer. For example, some esters show a stronger interaction with membranes composed of lipids with shorter and unsaturated acyl chains, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), compared to those with longer, saturated chains like distearoylphosphatidylcholine (DSPC). It is plausible that this compound, with its bulky and branched structure, could significantly perturb the ordered arrangement of the lipid bilayer.

Ligand-Receptor Binding and Allosteric Modulation Studies

There is currently no information available in the scientific literature regarding specific ligand-receptor binding or allosteric modulation activities of this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive cooperativity) or reduce (negative cooperativity) the binding or efficacy of the orthosteric ligand. This mechanism is a key area of pharmacological research. For a compound to be studied as an allosteric modulator, it typically needs to be identified through screening assays against a specific receptor, and no such data exists for this compound.

Perturbation of Intracellular Signaling Pathways at a Molecular Level

The disruption of membrane dynamics, as hypothetically described in section 4.1.1, can have downstream effects on intracellular signaling pathways. Many signaling proteins are embedded within or associated with the cell membrane, and their function is sensitive to the local lipid environment. By altering membrane fluidity and structure, this compound could potentially influence the activity of such proteins. However, without specific experimental data, any discussion of its impact on particular signaling cascades would be purely speculative.

Enzyme Modulation and Kinetic Profiles

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology and toxicology. Fatty acid esters have been shown to modulate the activity of various enzymes.

Identification and Characterization of Putative Target Enzymes

No target enzymes for this compound have been identified in the scientific literature. The identification of a putative target enzyme would typically involve screening the compound against a panel of enzymes or using computational methods like molecular docking to predict potential binding partners. These studies have not been performed for this specific compound.

Inhibition and Activation Kinetics of Enzyme-Mediated Processes

Given that no target enzymes have been identified, there is no information available on the inhibition or activation kinetics of enzyme-mediated processes by this compound. Kinetic studies are essential to understand the mechanism of enzyme modulation, including whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor or activator. Such data is generated through detailed enzymatic assays, which have not been reported for this compound.

Anti-Microbial Properties and Molecular Mechanisms of Action

Fatty acids and their ester derivatives are recognized for a spectrum of antimicrobial activities. Their efficacy is often linked to their chemical structure, including carbon chain length and the presence and position of branches or double bonds.

Antibacterial Efficacy and Disruption of Bacterial Cell Physiology

Long-chain fatty acids and their esters exhibit notable antibacterial properties, particularly against Gram-positive bacteria. nih.govnih.govscielo.br The primary mechanism of action involves the disruption of bacterial cell membranes. The lipophilic nature of these molecules allows them to intercalate into the phospholipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. nih.gov

The antibacterial activity is influenced by the molecule's structure. For instance, studies on various fatty acids have shown a parabolic relationship between chain length and antimicrobial effect, with lauric acid (C12) often demonstrating peak activity. nih.govrsc.org Unsaturated fatty acids generally show greater potency than their saturated counterparts. nih.gov While Gram-positive bacteria are more susceptible, some long-chain unsaturated fatty acids have also demonstrated efficacy against certain Gram-negative pathogens like Helicobacter pylori. nih.govrsc.org The resistance of Gram-negative bacteria is often attributed to their protective outer membrane, which acts as a barrier against hydrophobic compounds. scielo.br

Table 1: Antibacterial Activity of Various Fatty Acids and Their Esters

| Compound | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Lauric Acid (C12) | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) | High bactericidal activity, membrane disruption | nih.govrsc.org |

| Oleic Acid (C18:1) | Streptococcus spp. | Inhibition of cell viability | rsc.org |

| Linolenic Acid (C18:3) | Various Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity | nih.govscielo.br |

Antifungal Activity and Membrane Integrity Compromise

Similar to their antibacterial action, the antifungal properties of fatty acid esters are primarily attributed to the disruption of fungal cell membrane integrity. nih.govfrontiersin.orgnih.gov These compounds can interfere with the membrane's structure and function, leading to increased permeability and the loss of vital cellular contents. nih.govfrontiersin.org

The chain length of fatty acids is a critical determinant of their antifungal efficacy. Medium-chain saturated fatty acids (C8:0 to C12:0) have demonstrated significant activity against yeasts like Candida albicans, inhibiting not only growth but also critical virulence factors such as biofilm formation. nih.gov Some long-chain fatty acids and their esters, such as hexadecanoic acid and its methyl ester, have also been reported to possess antifungal properties against various fungi, including plant pathogens like Alternaria solani and Fusarium oxysporum. researchgate.net The proposed mechanisms extend beyond simple membrane disruption to include the inhibition of essential enzymes and interference with cellular processes like protein synthesis and fatty acid metabolism. nih.govfrontiersin.orgnih.gov

Table 2: Antifungal Activity of Selected Fatty Acids and Their Derivatives

| Compound | Target Fungi | Mechanism/Effect | Reference |

|---|---|---|---|

| Caprylic Acid (C8:0) | Candida albicans | Membrane perturbation, inhibition of virulence factors | nih.govfrontiersin.org |

| Lauric Acid (C12:0) | Candida albicans | Growth inhibition, biofilm inhibition | nih.gov |

| Hexadecanoic Acid (Palmitic Acid) | Alternaria solani, Aspergillus erythrocephalus | Antifungal activity | researchgate.net |

Antiviral Research: Interference with Viral Replication Cycles

Research indicates that certain fatty acids, particularly medium-chain saturated and long-chain unsaturated fatty acids, possess potent antiviral activity against enveloped viruses. nih.govgoogle.comnih.gov The primary mechanism of action is the direct disruption of the viral envelope, a lipid bilayer derived from the host cell membrane that is essential for viral infectivity. nih.govgoogle.com By perturbing this envelope, these fatty acids can cause leakage and, at higher concentrations, complete disintegration of the virion, thereby inactivating the virus. nih.govgoogle.com

This mechanism renders them effective against a range of enveloped viruses, including Herpes Simplex Virus (HSV) and Zika Virus (ZIKV). nih.govnih.gov For example, eicosapentaenoic acid (EPA), a long-chain polyunsaturated fatty acid, has been shown to inhibit ZIKV, Dengue virus (DENV-2), and HSV-1 by disrupting the integrity of their viral envelopes. nih.gov In contrast, non-enveloped viruses, such as poliovirus, are generally not susceptible to these fatty acids, highlighting the specificity of the mechanism for the viral envelope. nih.govgoogle.com Fatty acid esters have also been investigated, with some showing enhanced antiviral activity, possibly due to increased affinity for viral and cellular membranes. mdpi.com

Anti-inflammatory and Immunomodulatory Research at a Cellular Level

Long-chain and branched-chain fatty acids are significant modulators of the immune system, capable of influencing inflammatory pathways and cellular responses. Their effects are highly dependent on their specific structure, with saturated and unsaturated fatty acids often exerting opposing actions. frontiersin.orgfrontiersin.org

Regulation of Pro-inflammatory Cytokine Expression

Long-chain fatty acids can directly regulate the expression of key signaling molecules in the inflammatory cascade, such as pro-inflammatory cytokines. frontiersin.orgscilit.com Polyunsaturated fatty acids (PUFAs), like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-documented for their anti-inflammatory properties. mdpi.com They can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages and monocytes. mdpi.comnih.gov

The molecular mechanisms underlying this regulation often involve the inhibition of major inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgnih.gov PUFAs can achieve this by activating specific receptors, like G-protein coupled receptor 120 (GPR120), which in turn blocks downstream signaling components that lead to NF-κB activation. nih.gov In contrast, some saturated fatty acids can promote the release of pro-inflammatory cytokines. frontiersin.org Recent research also suggests that certain branched-chain fatty acids (BCFAs) possess anti-inflammatory potential, with studies on calf intestinal cells showing that BCFAs can downregulate the gene expression of IL-1β, IL-8, and TNF-α induced by lipopolysaccharide (LPS). nih.gov

Table 3: Effects of Fatty Acids on Pro-inflammatory Cytokine Expression

| Fatty Acid/Derivative | Cell Type | Cytokine(s) Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | Macrophages, Microglia | TNF-α, IL-6 | Downregulation/Suppression | mdpi.comnih.gov |

| Docosahexaenoic Acid (DHA) | Macrophages, Microglia | TNF-α, IL-6, IL-1β | Downregulation/Suppression | frontiersin.orgmdpi.com |

| Branched-Chain Fatty Acids (BCFAs) | Calf Small Intestinal Epithelial Cells | IL-1β, IL-6, IL-8, TNF-α | Downregulation of gene expression | nih.gov |

Influence on Cellular Immune Responses and Mediator Release

Beyond cytokine regulation, fatty acids can modulate a wide array of cellular immune functions. They are incorporated into the membranes of immune cells, such as lymphocytes and macrophages, altering membrane fluidity and impacting cell signaling and communication. nih.gov

Omega-3 PUFAs, for instance, can shift the balance of immune cell populations toward a less inflammatory phenotype. In adipose tissue, they can reduce the ratio of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages and increase the production of anti-inflammatory mediators like IL-10. nih.gov This shift helps to resolve inflammation and restore tissue homeostasis. nih.gov Furthermore, BCFAs have been shown to exert immunomodulatory effects. Studies in animal models and cell lines suggest that specific BCFAs can protect against inflammation. nih.govnih.gov For example, certain iso-BCFAs may exert anti-inflammatory effects through the MAPK/NFκB pathway. nih.gov The diverse effects of fatty acids on immune cells underscore their role as critical signaling molecules in maintaining immune homeostasis. frontiersin.org

Advanced Analytical and Spectroscopic Characterization in Research of 3 Tridecylhexadecanoic Acid Ethyl Ester

High-Resolution Mass Spectrometry for Structural Elucidation and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 3-Tridecylhexadecanoic Acid Ethyl Ester, offering precise mass measurements that allow for the determination of its elemental composition. This capability is crucial in distinguishing it from other compounds with the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, electron ionization (EI) followed by collision-induced dissociation (CID) would be expected to yield a characteristic fragmentation pattern. The branching point at the C3 position significantly influences the fragmentation pathways.

Key fragmentation pathways for long-chain fatty acid esters involve cleavages at the ester group and along the alkyl chain. In the case of this compound, the presence of the tridecyl group at the C3 position would lead to specific fragmentation patterns that can pinpoint the location of this branch. The analysis of these fragmentation patterns is critical for the structural confirmation of the molecule. acs.org

Table 1: Predicted Key MS/MS Fragmentation Ions for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M-29 | Loss of the ethyl group (•C₂H₅) from the ester. |

| M-45 | Loss of the ethoxy group (•OC₂H₅). |

| M-73 | Loss of the carboethoxy group (•COOC₂H₅). |

| Specific cleavage ions | Cleavage at the C2-C3 bond, yielding fragments indicative of the tridecyl branch. |

| Series of alkyl fragments | Characteristic losses of CnH2n+1 units from the long alkyl chains. |

Note: 'M' represents the molecular ion. The m/z values are nominal and would be determined with high precision in HRMS.

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantification of this compound in complex matrices such as plasma, tissues, or environmental samples is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high selectivity and sensitivity, which are essential for detecting and quantifying low-abundance lipids. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. nih.gov

The development of a quantitative LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from interfering matrix components and selecting specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) to enhance selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including its conformation and configuration. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The long, branched alkyl chain would produce a complex series of overlapping signals in the upfield region of the spectrum. The proton at the C3 branch point would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the ester group would resonate at a characteristic downfield chemical shift. The carbon at the branch point (C3) and the carbons of the ethyl group would also have distinct chemical shifts.

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons along the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across the ester group and at the branching point.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester -OCH₂CH₃ | ~4.1 (quartet) | ~60 |

| Ester -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

| Ester C=O | - | ~173 |

| C3-H (branch point) | Multiplet | Distinct upfield shift |

| Alkyl CH₂ groups | ~1.2-1.6 (complex multiplet) | ~22-35 |

| Terminal CH₃ groups | ~0.9 (triplet) | ~14 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Solid-State NMR for Aggregate Structure and Lipid Packing

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can offer insights into the packing and conformational ordering of this compound in aggregated states, such as in membranes or crystalline forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about the conformational differences between the crystalline and amorphous regions. This is particularly relevant for understanding the physical properties of materials containing this lipid.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful tool for separating and quantifying fatty acid esters. For a high molecular weight compound like this compound, a high-temperature capillary column with a non-polar stationary phase is typically used. The retention time of the compound can provide information about its volatility and molecular size. GC-MS is particularly valuable for purity assessment, as it can detect and identify volatile impurities. ifremer.fr

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for the analysis of long-chain esters. A C18 column with a non-polar mobile phase, such as a mixture of acetonitrile and isopropanol, can effectively separate this compound from other lipids based on its hydrophobicity. HPLC can be used for both analytical and preparative purposes, allowing for the isolation of the pure compound for further spectroscopic analysis.

The choice of chromatographic method depends on the specific analytical goal, whether it is for purity assessment, quantification in a complex mixture, or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid esters, combining the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. uni-hohenheim.dechromatographyonline.com For a high molecular weight compound like this compound, GC-MS analysis provides critical information on its structure, purity, and the presence of any related isomers or impurities.

While fatty acids typically require derivatization to increase their volatility for GC analysis, their ethyl esters can often be analyzed directly. chromatographyonline.com However, for standardization and comparison with extensive libraries, transesterification to the corresponding fatty acid methyl ester (FAME) is a common practice. uni-hohenheim.de The separation is typically achieved on capillary columns. For complex branched-chain esters, high-polarity cyanopropyl-substituted columns or tandem column configurations, such as coupling a DB-225ms with a DB-5ms column, can be employed to achieve optimal resolution of structural isomers. uib.nonih.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly using electron ionization (EI). The resulting mass spectrum displays the molecular ion peak, confirming the compound's molecular weight, and a series of fragment ions. The fragmentation pattern is particularly informative for branched-chain esters, as the locations of alkyl branches influence the cleavage points along the fatty acid chain, allowing for precise structural elucidation. uib.no Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for quantifying the target analyte in complex matrices. nih.gov

| Parameter | Description |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial 120°C, ramp at 5°C/min to 300°C, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~25-30 min (dependent on exact conditions) |

| Expected Molecular Ion (M+) | m/z 480.9 |

| Key Fragment Ions (m/z) | Characteristic fragments corresponding to cleavage at the branch point and along the aliphatic chain. |

Spectrophotometric and Spectrofluorometric Assays for Functional and Interaction Studies

Direct analysis of this compound using spectrophotometry or spectrofluorometry is generally not feasible, as the saturated ester structure lacks a native chromophore or fluorophore. Therefore, these techniques are employed indirectly to investigate the compound's functional properties or its interactions with other molecules, such as enzymes or biological membranes.

Spectrophotometric Assays are often used to monitor enzyme activity. For instance, the hydrolysis of this compound by a lipase (B570770) or esterase could be studied. The release of the carboxylic acid can be monitored by observing the color change of a pH indicator dye in a weakly buffered solution. Alternatively, a coupled enzyme assay can be designed where the product of the initial reaction becomes a substrate for a second enzyme that produces a change in absorbance. For example, the released fatty acid could be converted to its acyl-CoA derivative by acyl-CoA synthetase, a reaction that consumes ATP. The resulting AMP and pyrophosphate can be linked to other enzymatic reactions that ultimately oxidize or reduce NADH or NADPH, which can be monitored at 340 nm.

Spectrofluorometric Assays offer higher sensitivity and are well-suited for studying binding interactions or the ester's behavior in lipid environments.

Enzyme Inhibition/Activity: A competitive assay could be developed where the ester competes with a fluorogenic substrate for the active site of an enzyme. Inhibition of the enzyme by the ester would result in a decrease in the fluorescent signal generated from the cleavage of the fluorogenic substrate.

Membrane Interaction: To study the incorporation of the ester into lipid bilayers or micelles, fluorescent probes like Nile Red or Laurdan can be used. These probes exhibit changes in their fluorescence emission spectra or intensity depending on the polarity of their microenvironment. The integration of the hydrophobic ester into a lipid membrane would alter the membrane's properties, which could be detected as a shift in the probe's fluorescence.

| Assay Type | Principle | Key Reagents | Parameter Measured |

|---|---|---|---|

| Spectrophotometric Lipase Activity Assay | Monitoring pH decrease upon ester hydrolysis. | Lipase, this compound, Phenol Red indicator, weak buffer. | Decrease in absorbance at ~560 nm as pH drops. |

| Spectrofluorometric Competitive Binding Assay | Competition between the ester and a fluorescent substrate for an enzyme's active site. | Target protein (e.g., fatty acid binding protein), fluorescently-labeled fatty acid (e.g., BODIPY-FA). | Decrease in fluorescence polarization or quenching upon displacement of the fluorescent ligand. |

| Spectrofluorometric Membrane Interaction Assay | Detecting changes in lipid membrane properties upon ester incorporation. | Liposomes, Laurdan (fluorescent membrane probe), this compound. | Shift in the fluorescence emission maximum of Laurdan, indicating a change in membrane hydration/fluidity. |

Computational and Theoretical Studies of 3 Tridecylhexadecanoic Acid Ethyl Ester

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Tridecylhexadecanoic Acid Ethyl Ester, this technique can be used to understand how it might interact with various proteins.

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), between this compound and a target protein. The simulation samples a large number of possible orientations and conformations of the ligand within the protein's binding site, and a scoring function is used to estimate the strength of the interaction for each "pose." The optimal binding pose is the one with the lowest (most favorable) binding energy. This information is crucial for understanding the potential biological activity of the compound.

For a molecule like this compound, with its long alkyl chains, hydrophobic interactions would be expected to play a significant role in its binding to proteins. The ethyl ester group can act as a hydrogen bond acceptor. A hypothetical docking study against a protein with a hydrophobic binding pocket would likely show the tridecyl and hexadecyl chains buried within the pocket, while the ester group could be oriented towards polar amino acid residues at the pocket's entrance.

Interactive Data Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets

This table presents illustrative data to demonstrate the typical output of a molecular docking study. The protein targets are chosen for their relevance to lipid metabolism.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 1K7L | -9.8 | LEU255, ILE281, PHE282 |

| Fatty Acid Binding Protein 4 (FABP4) | 2NNQ | -8.5 | VAL25, PHE57, ARG78 |

| Cytochrome P450 2C9 | 1R9O | -7.9 | ILE99, ALA297, PHE476 |

By performing docking simulations against a library of known protein structures, it is possible to identify potential molecular targets for this compound. This "reverse docking" approach can suggest biological pathways that the molecule might influence. The identification of specific binding sites, which are typically cavities or grooves on the protein surface, is a direct output of the docking calculation. Analysis of the amino acid residues that form the binding site can provide insights into the nature of the ligand-protein interactions (e.g., hydrophobic, hydrogen bonding, van der Waals forces).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes the evolution of the system.

Given its long, lipid-like structure, this compound would be expected to interact with cell membranes. MD simulations are particularly well-suited to model such interactions. A simulation could be set up with a model lipid bilayer (e.g., a dipalmitoylphosphatidylcholine - DPPC - bilayer) and one or more molecules of this compound. The simulation would show how the molecule inserts into the membrane, its preferred orientation, and its effect on membrane properties such as thickness, fluidity, and lateral pressure profile. It is plausible that the long alkyl chains would intercalate with the acyl chains of the membrane phospholipids, potentially causing local disruption or changes in membrane order.

In solution, a flexible molecule like this compound can adopt a vast number of different conformations due to the rotation around its single bonds. MD simulations can explore this conformational landscape, identifying the most probable shapes of the molecule in a given solvent. By running simulations in different solvents (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), the effect of the environment on the molecule's conformation can be quantified. For instance, in water, the molecule would likely adopt a more compact conformation to minimize the exposure of its hydrophobic chains to the aqueous environment, a phenomenon known as the hydrophobic effect.

Interactive Data Table 2: Hypothetical Conformational Properties from a Molecular Dynamics Simulation

This table provides an example of data that could be generated from an MD simulation of this compound in different environments.

| Simulation Environment | Average Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) | Predominant Conformation |

| Water | 10.5 | 850 | Compact/Folded |

| Hexane | 15.2 | 1200 | Extended/Linear |

| DPPC Bilayer | 14.8 | 1150 | Extended (within membrane) |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For this compound, quantum chemical calculations can be used to determine a range of electronic properties. These include the distribution of electron density, which can be visualized to identify electron-rich and electron-poor regions of the molecule. The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These calculations could reveal, for example, that the region around the carbonyl oxygen of the ester group is the most electron-rich part of the molecule, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon would be identified as an electron-poor (electrophilic) center. This information is invaluable for predicting how the molecule might behave in chemical reactions.

HOMO-LUMO Analysis and Electrophilicity/Nucleophilicity Mapping

The electronic and reactive properties of this compound can be theoretically investigated using Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity nih.govmdpi.com. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive molecule mdpi.com.

For a molecule like this compound, the HOMO is expected to be localized around the ester functional group, specifically the oxygen atoms with lone pairs of electrons, and potentially along the electron-rich hydrocarbon chains. The LUMO, on the other hand, would likely be centered on the carbonyl carbon of the ester group, which is the most electrophilic site.

The energies of these orbitals and the resulting gap can be used to calculate several global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule with a small gap mdpi.com.

Table 1: Representative Global Reactivity Descriptors for a Long-Chain Fatty Acid Ester (Analogous to this compound)

| Parameter | Formula | Representative Value |

| HOMO Energy | - | -6.5 eV |

| LUMO Energy | - | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 8.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | -1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 eV |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 0.78 eV |

Note: The values presented in this table are hypothetical and based on typical values for long-chain fatty acid esters. They serve to illustrate the application of these calculations.

Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrophilic and nucleophilic regions of a molecule. In the MEP of this compound, the region around the carbonyl oxygen would exhibit a high negative potential (red), indicating a nucleophilic site prone to electrophilic attack. Conversely, the area around the carbonyl carbon and the protons of the ethyl group would show a positive potential (blue), highlighting electrophilic sites susceptible to nucleophilic attack nih.gov.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structural elucidation and for corroborating experimental data.

Predicted ¹H NMR Chemical Shifts:

The ¹H NMR spectrum of a long-chain fatty acid ethyl ester is characterized by several key signals. For this compound, the predicted chemical shifts would be similar to those of other saturated fatty acid esters aocs.org.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal methyl groups of alkyl chains) | ~0.88 | Triplet |

| -(CH₂)n- (methylene groups of alkyl chains) | ~1.25 | Multiplet |

| CH₂ adjacent to the ester carbonyl (α-CH₂) | ~2.2-2.3 | Triplet |

| O-CH₂ (methylene of the ethyl ester group) | ~4.1 | Quartet |

| O-CH₂-CH₃ (methyl of the ethyl ester group) | ~1.2 | Triplet |

| CH (at the branch point) | ~1.5-1.6 | Multiplet |

Predicted ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | ~174 |

| O-CH₂ (methylene of the ethyl ester group) | ~60 |

| O-CH₂-CH₃ (methyl of the ethyl ester group) | ~14 |

| CH₂ adjacent to the ester carbonyl (α-CH₂) | ~34 |

| -(CH₂)n- (methylene groups of alkyl chains) | ~22-32 |

| CH₃ (terminal methyl groups of alkyl chains) | ~14 |

| CH (at the branch point) | ~35-40 |

Predicted IR Frequencies:

The IR spectrum is useful for identifying the functional groups present in a molecule. For an ester, the most prominent absorption band is the C=O stretch orgchemboulder.com.

Table 4: Predicted IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (ester) | Stretch | ~1735-1750 |

| C-O (ester) | Stretch | ~1170-1250 |

| C-H (alkane) | Stretch | ~2850-2960 |

| C-H (alkane) | Bend | ~1375-1465 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to predict its potential biological activities based on its structural features.

For a large, lipophilic molecule like this compound, QSAR models could be developed to predict various biological endpoints, such as its binding affinity to enzymes or receptors, its metabolic stability, or its potential for bioaccumulation. The development of such models would involve the following steps:

Data Collection: A dataset of structurally diverse fatty acid esters with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Recent studies have utilized machine learning and QSAR-like models to predict the physicochemical properties of fatty acid ethyl esters, such as density, which is a crucial parameter in various applications nih.gov. Similar approaches could be extended to predict biological activities. For instance, QSAR models have been developed for branched fatty acid esters of hydroxy fatty acids to understand their therapeutic potential researchgate.netnih.gov.

For this compound, key descriptors in a QSAR model would likely include its high molecular weight, large surface area, and high lipophilicity (logP). These features would suggest a high affinity for hydrophobic binding pockets in proteins and a tendency to partition into lipid membranes.

Ecological and Environmental Aspects of 3 Tridecylhexadecanoic Acid Ethyl Ester in Research

Environmental Fate and Biodegradation Pathways

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For long-chain fatty acid esters like 3-Tridecylhexadecanoic Acid Ethyl Ester, both microbial and abiotic pathways are expected to contribute to its breakdown in the environment.

Long-chain fatty acid esters are generally considered to be biodegradable in both aquatic and terrestrial environments. Microorganisms, including bacteria and fungi, possess enzymes such as lipases and esterases that can hydrolyze the ester bond, which is a critical first step in the degradation process. This initial hydrolysis would break down this compound into 3-Tridecylhexadecanoic acid and ethanol (B145695).

In aquatic systems, microorganisms present in the water column and sediment play a significant role in the biodegradation of fatty acid esters. The rate of degradation can be influenced by factors such as temperature, pH, and the availability of nutrients. Studies on other long-chain esters have shown that they can be readily utilized by microbial communities as a source of carbon and energy biodieseleducation.orgepa.gov.

In terrestrial ecosystems, soil microorganisms are the primary drivers of biodegradation. The structure of the ester, including the chain length of the fatty acid and alcohol moieties, can affect the rate of degradation researchgate.netnih.gov. For instance, increased chain length can sometimes lead to a slower degradation rate due to decreased water solubility and bioavailability to microorganisms nih.gov. The branched nature of 3-Tridecylhexadecanoic Acid could also influence its microbial degradation, as branching can sometimes hinder the enzymatic processes involved in beta-oxidation of the fatty acid chain researchgate.netnih.gov.

Table 1: Representative Biodegradation Data for Structurally Similar Esters

| Compound | Environment | Biodegradation Rate | Reference |

|---|---|---|---|

| Rapeseed Ethyl Ester | Aquatic | Readily biodegradable | biodieseleducation.org |

| Fatty acids, C8-10, triesters with trimethylolpropane | Aquatic (sewage effluent) | 78% in 28 days | epa.gov |

| Di-(2-ethyl hexyl) phthalate (DEHP) | Compost-amended soil | Degraded within 14 days | researchgate.net |

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the breakdown of esters in the environment, although their significance relative to biodegradation can vary.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation. While some organic compounds are susceptible to direct photolysis, many, including esters, may undergo indirect photolysis mediated by other substances in the environment that absorb light and produce reactive species. For some esters, photolysis can be a significant degradation pathway in the atmosphere and surface waters researchgate.net. However, specific data on the photolytic degradation of long-chain fatty acid ethyl esters in environmental compartments are scarce. Studies on phthalate esters have shown that the aromatic ring is a primary target for photodegradation, a feature absent in this compound frontiersin.org.

Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Ester hydrolysis results in the formation of a carboxylic acid and an alcohol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by acids or bases researchgate.net. Under environmentally relevant pH conditions (typically 5-9), the hydrolysis of long-chain fatty acid esters is generally slow compared to their biodegradation researchgate.net.

Table 2: General Hydrolysis Characteristics of Esters

| Condition | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| Acidic pH | Catalyzes hydrolysis | researchgate.net |

| Neutral pH | Slow hydrolysis | researchgate.net |

| Basic (alkaline) pH | Catalyzes hydrolysis | researchgate.net |

Role in Inter-Species Chemical Communication (e.g., Pheromonal Studies, Allelopathy)

Fatty acid derivatives, including esters, play a crucial role in the chemical communication between organisms.

Pheromonal Studies: Many insects utilize fatty acid-derived compounds, such as alcohols, aldehydes, and esters, as sex pheromones to attract mates nih.govfrontiersin.orgnih.govelifesciences.orgresearchgate.net. These pheromones are often highly specific blends of different compounds. Long-chain fatty acid esters have been identified as components of the pheromone mixtures in various insect species, including moths and bumblebees nih.govelifesciences.orgresearchgate.net. The specific structure of the ester, including the chain length and positions of any double bonds, is critical for its biological activity. While there is no specific information linking this compound to a particular species' pheromone blend, its structural characteristics as a long-chain fatty acid ester suggest it could potentially have a role in insect chemical communication.

Allelopathy: Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Fatty acids and their esters have been implicated in the allelopathic effects of some plants and algae researchgate.netmdpi.comresearchgate.net. For example, certain unsaturated fatty acids have been shown to have higher inhibitory effects on the germination and growth of other plants compared to saturated fatty acids mdpi.com. The allelopathic potential of this compound has not been studied, but as a fatty acid derivative, it could potentially exhibit such properties.

Biotransformation and Bioaccumulation in Non-Human Environmental Models

Biotransformation: In organisms, foreign compounds can be metabolized or biotransformed, often by enzymatic processes. For a compound like this compound, a primary biotransformation pathway would likely involve hydrolysis by esterases to the corresponding fatty acid and alcohol nih.gov. The resulting fatty acid could then be further metabolized through pathways such as β-oxidation for energy production. The rate and extent of biotransformation can vary significantly among different species and are important factors in determining the potential for bioaccumulation.

Bioaccumulation: This is the process by which chemicals are taken up by an organism either directly from the environment or through the consumption of contaminated food. For non-polar, lipophilic (fat-soluble) compounds like long-chain fatty acid esters, there is a potential for bioaccumulation in the fatty tissues of organisms epa.govresearchgate.net. The tendency of a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (Kow). A higher Kow value generally indicates a greater potential for bioaccumulation. While specific data for this compound are not available, its long, branched alkyl chain suggests it would be a lipophilic compound with a potential to bioaccumulate. However, the extent of bioaccumulation will also be influenced by the organism's ability to metabolize and excrete the compound. In many cases, although uptake may occur, efficient metabolism can prevent significant biomagnification up the food chain researchgate.net.

Table 3: Factors Influencing Bioaccumulation of Esters

| Factor | Influence on Bioaccumulation | Reference |

|---|---|---|

| Lipophilicity (High Kow) | Increases potential for uptake and storage in fatty tissues | epa.gov |

| Metabolic Transformation | Decreases bioaccumulation by converting to more water-soluble and excretable forms | researchgate.net |

| Organism's Trophic Level | Can lead to biomagnification if the compound is persistent and not easily metabolized | researchgate.net |

Emerging Research Applications and Biotechnological Potential of 3 Tridecylhexadecanoic Acid Ethyl Ester

Development as Biochemical Probes and Research Tools for Lipid Metabolism Studies

Fatty acid ethyl esters (FAEEs) are known to be products of non-oxidative ethanol (B145695) metabolism and have been implicated in the cellular and molecular mechanisms of ethanol-induced organ damage. Their formation, catalyzed by various synthases, and their subsequent metabolism make them valuable as biochemical probes to investigate lipid metabolism and related pathological conditions.

Long-chain FAEEs can be designed as probes to study the activity of enzymes involved in their synthesis and hydrolysis. For instance, by labeling 3-Tridecylhexadecanoic Acid Ethyl Ester with stable isotopes or fluorescent tags, researchers could trace its metabolic fate within cells and tissues. This would provide insights into the dynamics of lipid uptake, transport, and storage. Such probes could be instrumental in elucidating the mechanisms of lipid accumulation in non-alcoholic fatty liver disease (NAFLD) or the role of FAEEs in mediating the toxic effects of ethanol on various organs.

Studies on other FAEEs, such as eicosapentaenoic acid ethyl ester (EPA-EE), have demonstrated their impact on hepatic lipid metabolism. researchgate.net Research has shown that EPA-EE can influence the expression of genes involved in fatty acid oxidation and synthesis, thereby modulating hepatic lipid composition. researchgate.net Similarly, this compound could be investigated for its potential to modulate lipid metabolic pathways, making it a useful tool for studying the intricate network of lipid regulation.

Table 1: Potential Applications of this compound as a Biochemical Probe

| Research Area | Potential Application of Labeled this compound | Investigated Process |

| Lipid Uptake and Transport | Tracing the cellular uptake and intracellular trafficking of the labeled ester. | Elucidating the role of fatty acid transport proteins and lipid-binding proteins. |

| Enzyme Activity | Monitoring the synthesis and hydrolysis of the ester by FAEE synthases and hydrolases. | Characterizing the kinetics and regulation of enzymes involved in FAEE metabolism. |

| Lipid Storage and Mobilization | Visualizing the incorporation of the fatty acid moiety into lipid droplets and its subsequent release. | Studying the dynamics of neutral lipid storage and breakdown in response to metabolic signals. |

| Metabolic Pathway Analysis | Tracking the conversion of the ester into other lipid species. | Mapping the metabolic pathways involved in long-chain fatty acid metabolism. |

Precursors in Novel Material Science Research (e.g., Biopolymers, Advanced Lubricants)

The long alkyl chains of this compound make it a promising candidate as a precursor in the synthesis of novel materials. The ester functional group provides a reactive site for polymerization and other chemical modifications, allowing for its incorporation into various material backbones.

In the field of biopolymers, long-chain fatty acid derivatives are utilized to impart desirable properties such as hydrophobicity, flexibility, and biodegradability. This compound could potentially be used to synthesize polyesters or polyamides with tailored thermal and mechanical properties. These biopolymers could find applications in biodegradable packaging, agricultural films, or as matrices for drug delivery systems.

Furthermore, the lubricating properties of long-chain esters are well-documented. Fatty acid esters are widely used as base oils or additives in the formulation of advanced lubricants due to their excellent lubricity, high viscosity index, and good thermal stability. Research into the specific properties of this compound could reveal its potential as a high-performance biolubricant, suitable for applications where biodegradability and low environmental toxicity are critical, such as in the marine or forestry industries. The branched nature of the tridecyl group at the 3-position may also confer unique rheological properties.

Bioactive Compound Discovery and Optimization (excluding direct therapeutic application)

Natural products are a rich source of bioactive compounds with diverse chemical structures and biological activities. Fatty acid esters isolated from various plant and microbial sources have demonstrated a wide range of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects.

While direct therapeutic applications are excluded from this discussion, the exploration of this compound as a lead compound for the development of new bioactive molecules is a valid area of research. For example, some fatty acid esters have been shown to possess antimicrobial properties. jocpr.com Investigating the potential of this compound against a panel of pathogenic microbes could lead to the discovery of new scaffolds for the development of novel antimicrobial agents.

Moreover, the ester could serve as a starting material for the synthesis of more complex bioactive molecules. The long alkyl chains can be functionalized to introduce new chemical moieties, leading to the generation of a library of derivatives. These derivatives could then be screened for various biological activities, such as enzyme inhibition or receptor binding, in high-throughput screening assays. This approach is central to the early stages of drug discovery and the identification of novel chemical entities with potential for further development.

Table 2: Potential Bioactivities for Investigation of this compound Derivatives

| Bioactivity | Rationale based on Analogous Compounds | Potential Research Direction |

| Antimicrobial | Hexadecanoic acid and its esters have shown antimicrobial and antifungal properties. jocpr.com | Screening against a panel of bacteria and fungi to determine minimum inhibitory concentrations. |

| Antioxidant | Some phenolic acid ethyl esters exhibit significant antioxidant activity. mdpi.comnih.gov | Evaluating the radical scavenging and metal chelating properties of the compound and its derivatives. |

| Enzyme Inhibition | Fatty acid derivatives can act as inhibitors of various enzymes, such as proteases and lipases. | Screening against a library of enzymes to identify potential inhibitory activity. |

| Anti-inflammatory | Omega-3 fatty acid ethyl esters are known for their anti-inflammatory effects. mdpi.com | Investigating the modulation of inflammatory pathways in cell-based assays. |

Role in Agricultural Biotechnology Research (e.g., Plant Defense Elicitors, Pest Management Strategies)

In agricultural biotechnology, there is a continuous search for novel compounds that can enhance plant resilience and protect against pests and diseases. Fatty acid-derived molecules are known to play crucial roles in plant defense signaling.

Plant defense elicitors are compounds that can induce defense responses in plants, leading to enhanced resistance against pathogens. nih.gov Jasmonic acid and its methyl ester, which are derived from fatty acids, are key signaling molecules in plant defense. nih.gov It is plausible that exogenous application of specific long-chain fatty acid esters like this compound could trigger defense pathways in plants. Research could focus on whether this compound can induce the production of phytoalexins, pathogenesis-related (PR) proteins, and reactive oxygen species (ROS) in various plant species. nih.gov

In the context of pest management, certain fatty acid esters have been identified as insect antifeedants, growth inhibitors, or components of insect pheromones. scispace.comnih.gov For example, extracts from certain plants containing various fatty acid esters have shown larvicidal and antifeedant activities against agricultural pests. scispace.com The unique structure of this compound could be investigated for its potential to deter insect feeding or disrupt insect development. Furthermore, as a component of insect cuticular hydrocarbons or pheromone blends, it could potentially be used in strategies for mating disruption or pest monitoring. nih.gov

Table 3: Potential Agricultural Biotechnology Applications of this compound

| Application Area | Potential Mechanism of Action | Research Focus |

| Plant Defense Elicitor | Induction of systemic acquired resistance (SAR) or induced systemic resistance (ISR). | Measuring the expression of defense-related genes and the production of defense compounds in treated plants. |

| Pest Management: Antifeedant | Deterring insect feeding through gustatory repellency. | Conducting choice and no-choice feeding assays with key agricultural pests. |

| Pest Management: Growth Regulator | Interference with insect hormone signaling or cuticle formation. | Assessing the effects on insect larval development, pupation, and adult emergence. |

| Pest Management: Semiochemical | Acting as a component of an attractant or repellent pheromone blend. | Analyzing insect behavior in response to the compound in olfactometer and field-trap studies. |

Future Directions and Unexplored Avenues in 3 Tridecylhexadecanoic Acid Ethyl Ester Research

Advanced Omics-Based Investigations (e.g., Lipidomics, Metabolomics)

The study of 3-Tridecylhexadecanoic Acid Ethyl Ester would benefit immensely from advanced "omics" technologies. Lipidomics and metabolomics, in particular, offer powerful platforms for understanding the metabolic fate and cellular impact of this fatty acid ethyl ester.

Lipidomics would enable a comprehensive analysis of how this compound influences the broader lipid landscape within a biological system. Untargeted lipidomic workflows, often employing high-throughput methods like multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry, could identify how the introduction of this compound alters the abundance of other lipid species, such as various classes of phosphatidylcholines. nih.gov For instance, research on omega-3 fatty acid ethyl esters has demonstrated their capacity to significantly alter plasma triglyceride and apolipoprotein levels. nih.gov A similar investigative approach for this compound could reveal its role in lipid metabolic pathways and its potential as a modulator of lipid profiles.

Metabolomics studies would provide a broader snapshot of the metabolic perturbations induced by this compound. By analyzing the complete set of small-molecule metabolites in a cell, tissue, or organism, researchers could uncover downstream effects and previously unknown biological activities. A shift in the metabolome following exposure to the compound could indicate its interaction with various enzymatic pathways. nih.gov

A hypothetical lipidomics study could yield data similar to the table below, illustrating the potential changes in related lipid species after cellular exposure to this compound.

Hypothetical Lipidomic Profile Changes Induced by this compound

| Lipid Species | Fold Change (Treated vs. Control) | p-value | Putative Identification |

|---|---|---|---|

| Phosphatidylcholine (16:0/18:1) | -1.5 | <0.05 | |

| Ceramide (d18:1/24:0) | +2.1 | <0.01 | |

| Triglyceride (52:3) | -1.8 | <0.05 |

Integration with Synthetic Biology for Engineered Biological Systems